2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Description
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide is a thiazole-derived compound featuring a morpholine ring at the 2-position of the thiazole core and a phenyl group at the 4-position. The acetic acid moiety at the 5-position is neutralized as a hydrobromide salt, enhancing its solubility in polar solvents.
Key structural attributes:
- Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding.
- Morpholine substituent: A six-membered ring containing oxygen and nitrogen, contributing to solubility and target interaction.
- Phenyl group: Enhances lipophilicity and influences steric interactions.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S.BrH/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17;/h1-5H,6-10H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFLHYGSWAZHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
For the morpholine moiety, morpholine can be synthesized from diethanolamine and sulfur dichloride. The phenyl group is introduced via Friedel-Crafts acylation using benzoyl chloride. The final step involves the coupling of the morpholine-thiazole intermediate with bromoacetic acid to form the acetic acid derivative, followed by hydrobromide salt formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives of the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit bacterial growth and possess antifungal activities. The presence of the morpholine group in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens .
Anti-inflammatory Properties
The compound's structural attributes suggest potential anti-inflammatory effects. Thiazole derivatives are often explored for their ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Anticancer Potential
Emerging research highlights the anticancer activities of thiazole-containing compounds. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the disruption of cellular signaling pathways associated with tumor growth. Specific studies have reported enhanced cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives, including 2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving caspase activation and cell cycle arrest being elucidated .
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
Key Observations :
- PPAR Agonism : GW501516’s trifluoromethylphenyl group enhances PPAR-δ binding, while the target compound’s morpholine may favor alternative interactions .
- Anticancer Activity : Thiazolidinedione derivatives like (Z)-T12 exhibit apoptosis induction, suggesting the target compound’s thiazole core could share similar pathways .
- Enzyme Inhibition : Bromophenyl-substituted thiazoles (e.g., 9c) show α-glucosidase inhibition, highlighting substituent-dependent activity .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide (CAS No. 1803589-09-4) is a thiazole derivative with potential therapeutic applications. Its unique structure, featuring a morpholine ring and a thiazole moiety, suggests diverse biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₇BrN₂O₃S
- Molecular Weight : 385.28 g/mol
- CAS Number : 1803589-09-4
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
- Anticancer Properties : Thiazole derivatives are known for their anticancer potential. In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Receptor Binding : The morpholine and thiazole moieties may facilitate binding to various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in tumor progression and inflammatory responses.
Case Studies
Q & A
Q. What are the key considerations for synthesizing 2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide?
The synthesis involves three critical steps: (1) forming the thiazole core via cyclization of intermediates (e.g., diazonium salts with acrolein), (2) introducing the morpholine moiety through nucleophilic substitution or coupling reactions, and (3) isolating the hydrobromide salt via acid-base neutralization. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize byproducts like polysulfides, which can form during sulfur-morpholine interactions. Purification via recrystallization in ethanol/water mixtures is recommended to enhance purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O) and morpholine C-N stretches.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., phenyl protons at ~7.3–7.5 ppm) and carbon backbone.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₉BrN₂O₂S).
- X-ray crystallography : Resolves structural ambiguities, such as salt formation or tautomerism .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation. Refer to SDS guidelines for hydrobromide salts: immediate rinsing of exposed areas and medical consultation are critical. Bromide-containing waste must be disposed of as hazardous material .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error. For example, ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize solvent systems (e.g., DMF vs. THF) and stoichiometric ratios. Experimental validation via high-throughput screening then refines computational predictions .
Q. How to resolve discrepancies in NMR data between synthesized batches?
Discrepancies may arise from tautomerism (e.g., thiazole ring proton shifts) or solvent effects. Strategies include:
- 2D NMR (COSY/HSQC) : Assigns coupled protons and carbons unambiguously.
- Recrystallization : Eliminates impurities affecting chemical shifts.
- Variable-temperature NMR : Detects dynamic equilibria in solution .
Q. What strategies improve the yield of hydrobromide salt formation?
- pH control : Adjust to the pKa of the free base (~8–9) using HBr in a protic solvent (e.g., methanol).
- Counterion exchange : Replace chloride with bromide using ion-exchange resins.
- Crystallization optimization : Slow evaporation from acetone/water mixtures enhances crystal lattice stability .
Q. How to analyze the crystal structure to confirm hydrobromide salt formation?
Single-crystal X-ray diffraction (SCXRD) is definitive. Key steps:
- Crystal growth : Slow evaporation from ethyl acetate/hexane.
- Data collection : Resolve Br⁻ position relative to the cationic core.
- Refinement : Software (e.g., SHELX) validates bond lengths/angles against literature (e.g., Br⁻ interaction distances ~3.3–3.5 Å) .
Q. What are the implications of the morpholine-thiazole hybrid structure on biological activity?
- Morpholine : Enhances solubility and bioavailability via H-bonding with targets.
- Thiazole : Acts as a bioisostere for peptide bonds, enabling kinase or protease inhibition. In vitro assays (e.g., enzyme inhibition, cytotoxicity) should compare activity against analogs lacking morpholine or thiazole moieties to establish SAR .
Methodological Notes
- Experimental design : Use factorial design (e.g., Taguchi method) to optimize variables like reaction time, temperature, and reagent ratios, minimizing experiments while maximizing data quality .
- Data contradiction : Cross-validate spectral data with computational simulations (e.g., NMR chemical shift prediction tools) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
